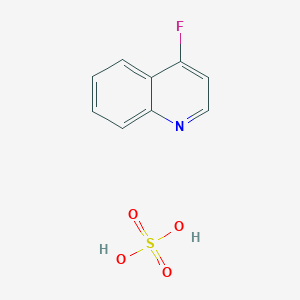
3-Amino-2-phenylquinazoline-4(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-phenylquinazoline-4(3H)-thione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
One-Pot Intermolecular Annulation Reaction
Reactants: o-Aminobenzamides and thiols.
Conditions: Transition metal-free, external oxidant-free, and easy operation.
Yield: Up to 98%.
-
Microwave-Assisted Green Process
Reactants: Benzoxazinones and hydrazides.
Conditions: Microwave-assisted, green protocol.
Yield: 31-85% over two steps.
Industrial Production Methods
Industrial production methods for 3-Amino-2-phenylquinazoline-4(3H)-thione typically involve scalable and efficient synthetic routes that ensure high yield and purity. The one-pot intermolecular annulation reaction is particularly favored due to its simplicity and high yield.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Oxidized derivatives of the quinazoline ring.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Products: Reduced forms of the quinazoline ring.
-
Substitution
Reagents: Various alkyl/benzyl halides or substituted phenacyl bromides.
Products: Substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl/benzyl halides, substituted phenacyl bromides.
Aplicaciones Científicas De Investigación
-
Chemistry
-
Biology
-
Medicine
-
Industry
- Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-phenylquinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
-
3-Amino-2-phenylquinazoline-4(3H)-one
- Similar structure but lacks the thione group.
- Exhibits different biological activities.
-
2-Phenylquinazoline-4(3H)-one
- Lacks the amino group.
- Different reactivity and biological properties.
Uniqueness
3-Amino-2-phenylquinazoline-4(3H)-thione is unique due to the presence of both the amino and thione groups, which confer distinct chemical reactivity and biological activities compared to its analogs .
Propiedades
Número CAS |
13961-55-2 |
|---|---|
Fórmula molecular |
C14H11N3S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
3-amino-2-phenylquinazoline-4-thione |
InChI |
InChI=1S/C14H11N3S/c15-17-13(10-6-2-1-3-7-10)16-12-9-5-4-8-11(12)14(17)18/h1-9H,15H2 |
Clave InChI |
DHOLLLUILMAGQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=S)N2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)
![1-[4-(Propylsulfanyl)butyl]azepan-2-one](/img/structure/B11866402.png)



![Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate](/img/structure/B11866421.png)




![1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11866448.png)



